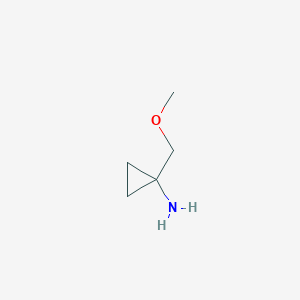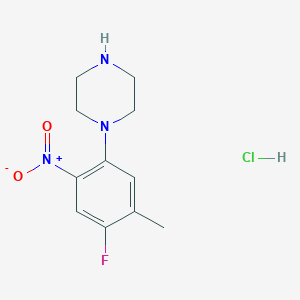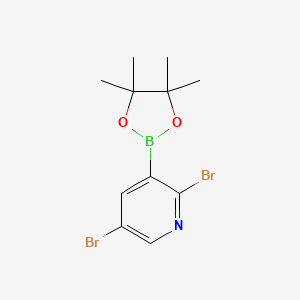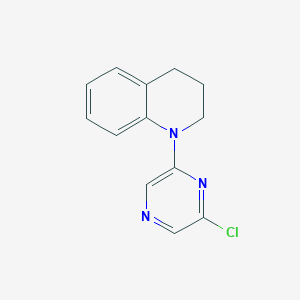
2-(Thiophen-3-yl)morpholin
Übersicht
Beschreibung
2-(Thiophen-3-yl)morpholine is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
2-(Thiophen-3-yl)morpholin: wurde als potenzieller Korrosionsschutz identifiziert. Thiophenderivate sind dafür bekannt, schützende Schichten auf Metallen zu bilden, wodurch Korrosion verhindert wird, was besonders in industriellen Umgebungen nützlich ist, in denen Metalle rauen Bedingungen ausgesetzt sind .
Organische Halbleiter
Die Verbindung spielt eine bedeutende Rolle bei der Entwicklung von organischen Halbleitern. Ihre molekulare Struktur ermöglicht einen effizienten Ladungstransport, wodurch sie wertvoll bei der Herstellung elektronischer Geräte wie organischer Feldeffekttransistoren (OFETs) ist .
OLED-Herstellung
Im Bereich der Displaytechnologie trägt This compound zur Herstellung von organischen Leuchtdioden (OLEDs) bei. Thiophen-basierte Moleküle sind integraler Bestandteil, um die gewünschten elektrolumineszierenden Eigenschaften in OLEDs zu erreichen .
Pharmakologische Eigenschaften
Diese Verbindung weist eine Reihe von pharmakologischen Eigenschaften auf, darunter Antikrebs-, Entzündungshemmende- und Antimikrobielle Wirkungen. Ihr struktureller Rahmen ist geeignet, mit verschiedenen biologischen Zielen zu interagieren, was zu diesen therapeutischen Wirkungen führt .
Anästhetische Anwendungen
This compound: Derivate, wie z.B. Articain, werden als spannungsgesteuerte Natriumkanalblocker eingesetzt und haben in Europa Anwendungen als Dentalanästhetika. Dies unterstreicht ihre Bedeutung bei medizinischen Verfahren, die eine Lokalanästhesie erfordern .
Synthese von heterocyclischen Verbindungen
Die Verbindung dient als Gerüst für die Synthese verschiedener heterocyclischer Verbindungen. Sie ist an Reaktionen beteiligt, die zur Bildung neuer Moleküle mit potenziellen therapeutischen Anwendungen führen, was ihre Vielseitigkeit in der Wirkstoffforschung zeigt.
Wirkmechanismus
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that thiophene derivatives may inhibit the urease enzyme, which is crucial for the pathogenicity of certain bacteria .
Result of Action
It has been suggested that thiophene derivatives may have antiviral, anti-inflammatory, and anticancer properties .
Eigenschaften
IUPAC Name |
2-thiophen-3-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFVGKBTMYLHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10710643 | |
| Record name | 2-(Thiophen-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10710643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247392-06-8 | |
| Record name | 2-(Thiophen-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10710643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1453052.png)

![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)
